tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate
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Overview
Description
The compound tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate is a chemical entity with interesting structural features and significant potential applications in various fields. This compound consists of a tert-butyl group, a hydroxymethyl group, an octahydrocyclopenta[b][1,4]oxazine ring, and a carboxylate group. Its unique structure makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from Cyclopentene: One common synthetic route involves the reaction of cyclopentene with a suitable reagent to form the octahydrocyclopenta[b][1,4]oxazine ring. The reaction typically involves an acid or base catalyst and requires specific temperature and pressure conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction, where tert-butyl chloride or a similar reagent is used in the presence of a base such as potassium carbonate.
Formation of Hydroxymethyl Group: The hydroxymethyl group is often introduced through a hydroxymethylation reaction, which typically involves formaldehyde and a suitable catalyst.
Carboxylation: The carboxylate group can be introduced via carboxylation, where the compound is treated with carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production methods may involve more efficient and scalable reactions, utilizing continuous flow reactors and optimized catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carbonyl compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into alcohols or amines, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the tert-butyl group or the hydroxymethyl group, often involving nucleophiles like halides or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
Oxidation Products: Carbonyl compounds.
Reduction Products: Alcohols, amines.
Substitution Products: Varied depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Catalysis: Investigated as a catalyst or catalyst precursor in organic reactions.
Biology and Medicine
Pharmacological Studies: Explored for its potential biological activity, including antibacterial, antifungal, and antiviral properties.
Drug Design: Used in the design and synthesis of novel therapeutic agents due to its unique structural features.
Industry
Material Science: Incorporated into polymers and advanced materials for enhanced properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmacological studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzymatic activity, disruption of cell membranes, or modulation of signaling pathways.
Comparison with Similar Compounds
When compared to other similar compounds, such as octahydrocyclopenta[b][1,4]oxazine derivatives without the tert-butyl or hydroxymethyl groups, tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate stands out due to its enhanced stability and potential for forming additional hydrogen bonds. This can lead to improved pharmacological properties and greater versatility in synthetic applications.
List of Similar Compounds
Octahydrocyclopenta[b][1,4]oxazine derivatives
Hydroxymethyl-substituted oxazines
tert-Butyl-substituted cyclopentanes
Hope this detailed breakdown of this compound helps you in your research
Properties
IUPAC Name |
tert-butyl (7aS)-6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3/t9?,10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKOTFBRHHTXPW-ILDUYXDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2C1CC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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